molecular formula C10H16O B11760106 2-Cyclohexylbut-3-yn-2-ol

2-Cyclohexylbut-3-yn-2-ol

Cat. No.: B11760106
M. Wt: 152.23 g/mol
InChI Key: QHMLEMNWJBMRRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylbut-3-yn-2-ol typically involves the reaction of 1-Cyclohexylethan-1-one with ethynylmagnesium bromide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylbut-3-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexylbut-3-yn-2-one, while reduction can produce cyclohexylbut-3-en-2-ol .

Scientific Research Applications

2-Cyclohexylbut-3-yn-2-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexylbut-3-yn-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-Cyclohexylbut-3-yn-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its alkyne group and cyclohexyl moiety make it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-cyclohexylbut-3-yn-2-ol

InChI

InChI=1S/C10H16O/c1-3-10(2,11)9-7-5-4-6-8-9/h1,9,11H,4-8H2,2H3

InChI Key

QHMLEMNWJBMRRE-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C1CCCCC1)O

Origin of Product

United States

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